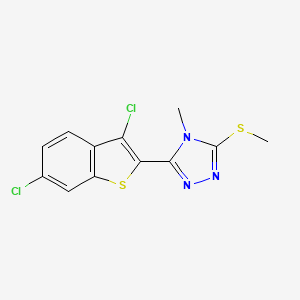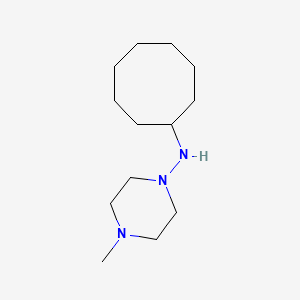![molecular formula C16H19ClNO3P B5692312 N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline](/img/structure/B5692312.png)
N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline is a complex organic compound that features a chlorophenoxy group, a methylphosphoryl group, and a propan-2-yloxyaniline moiety
Méthodes De Préparation
The synthesis of N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with methylphosphonic dichloride to form the intermediate compound, which is then reacted with 4-propan-2-yloxyaniline under controlled conditions. The reaction conditions often involve the use of solvents such as toluene or acetonitrile and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline involves its interaction with specific molecular targets within cells. The compound can bind to certain enzymes or receptors, altering their activity and affecting cellular pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline can be compared with other similar compounds, such as:
4-chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with comparable chemical properties.
2-methyl-4-chlorophenoxyacetic acid: A selective hormone herbicide used in agriculture
Propriétés
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClNO3P/c1-12(2)20-15-10-6-14(7-11-15)18-22(3,19)21-16-8-4-13(17)5-9-16/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSIRURGZBQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

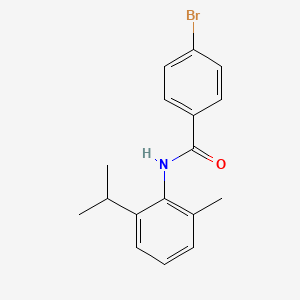
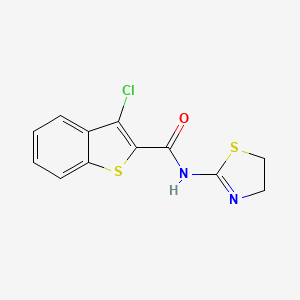
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
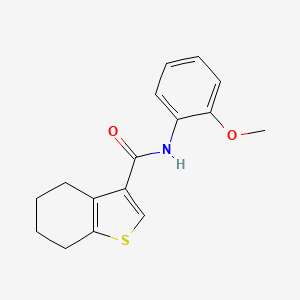
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)


